molecular formula C20H19NO3 B11406430 N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406430
M. Wt: 321.4 g/mol
InChI Key: ZVZDLIRKEGQTKD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with a suitable chromene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
  • N-(2,6-Dimethylphenyl)chloroacetamide

Comparison: N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-8-14(4)18-15(22)10-17(24-16(18)9-11)20(23)21-19-12(2)6-5-7-13(19)3/h5-10H,1-4H3,(H,21,23)

InChI Key

ZVZDLIRKEGQTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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